3,5-Pyridinedicarboxylic acid, diisopropyl ester
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Overview
Description
3,5-Pyridinedicarboxylic acid, diisopropyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of two ester groups attached to the 3rd and 5th positions of a pyridine ring. It is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyridinedicarboxylic acid, diisopropyl ester typically involves the esterification of 3,5-Pyridinedicarboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Pyridinedicarboxylic acid, diisopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3,5-Pyridinedicarboxylic acid.
Reduction: 3,5-Pyridinedimethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
3,5-Pyridinedicarboxylic acid, diisopropyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Pyridinedicarboxylic acid, diisopropyl ester involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of butyrobetaine hydroxylase, an enzyme involved in the biosynthesis of carnitine . This inhibition can affect various metabolic pathways and biological processes .
Comparison with Similar Compounds
3,5-Pyridinedicarboxylic acid, diisopropyl ester can be compared with other pyridinedicarboxylic acid derivatives:
Quinolinic acid (2,3-Pyridinedicarboxylic acid): Known for its role in the kynurenine pathway and neurotoxic effects.
Lutidinic acid (2,4-Pyridinedicarboxylic acid): Used in the synthesis of coordination compounds.
Isocinchomeronic acid (2,5-Pyridinedicarboxylic acid): Studied for its potential biological activities.
Dipicolinic acid (2,6-Pyridinedicarboxylic acid): Important in the formation of bacterial spores.
Cinchomeronic acid (3,4-Pyridinedicarboxylic acid): Used in organic synthesis and coordination chemistry.
The uniqueness of this compound lies in its specific ester functional groups and their influence on the compound’s reactivity and applications .
Properties
CAS No. |
3737-22-2 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
dipropan-2-yl pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-8(2)17-12(15)10-5-11(7-14-6-10)13(16)18-9(3)4/h5-9H,1-4H3 |
InChI Key |
JHKOMVRNWGLUFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CN=C1)C(=O)OC(C)C |
Origin of Product |
United States |
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